REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:12]=[C:13]([CH:26]=[CH:27][C:28]=2[O:29][CH3:30])[NH:14][CH:15]=[C:16]2[C:21](=[O:22])OC(C)(C)OC2=O)[CH2:3][CH2:2]1>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH3:30][O:29][C:28]1[CH:27]=[C:26]2[C:13](=[CH:12][C:11]=1[O:10][CH2:9][CH2:8][CH2:7][N:4]1[CH2:3][CH2:2][O:1][CH2:6][CH2:5]1)[NH:14][CH:15]=[CH:16][C:21]2=[O:22]
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Name
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5-((3-(3-morpholinopropoxy)-4-methoxyanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
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O1CCN(CC1)CCCOC=1C=C(NC=C2C(OC(OC2=O)(C)C)=O)C=CC1OC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
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Smiles
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C1(=CC=CC=C1)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
at reflux for 2 minutes
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Duration
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2 min
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the residue was triturated with ether and acetone
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Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
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Type
|
WASH
|
Details
|
washed with acetone
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Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(C=CNC2=CC1OCCCN1CCOCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 207 mg | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |